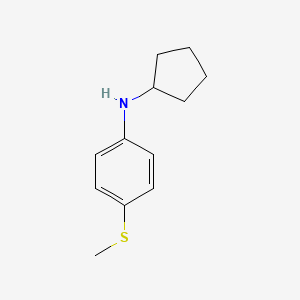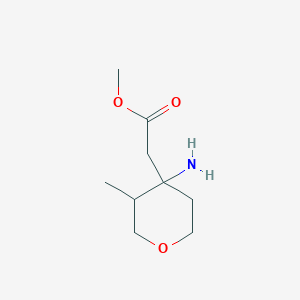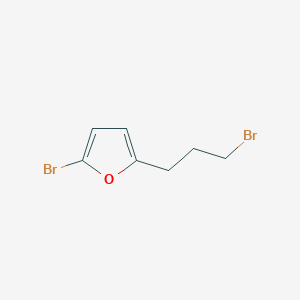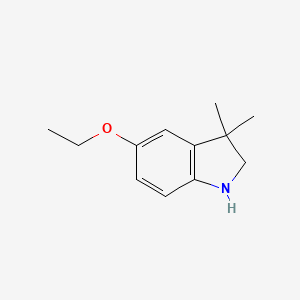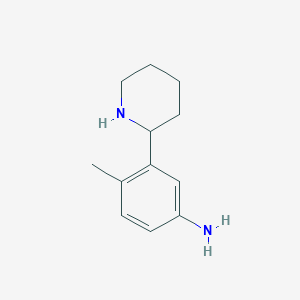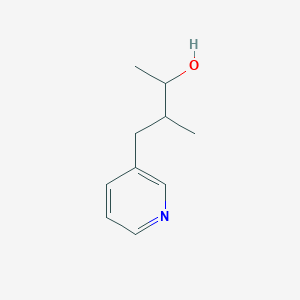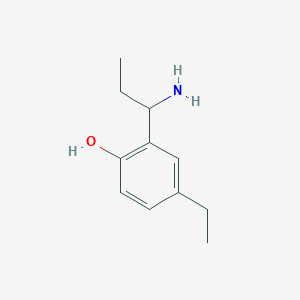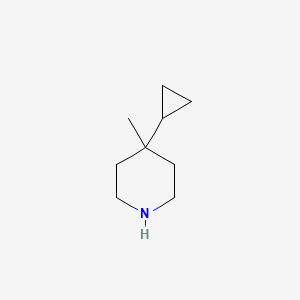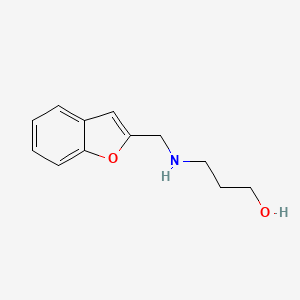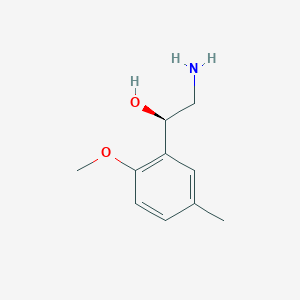
(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol: is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methoxy-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using reagents like ammonia or an amine in the presence of a reducing agent.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors to convert the aldehyde to the alcohol.
Continuous Amination: Implementing continuous flow reactors for the amination process to enhance efficiency and yield.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the alcohol group is oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, LiAlH4.
Substitution: NaOH, KOtBu, and other nucleophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure products.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction: The compound can be used to study protein-ligand interactions.
Medicine
Drug Development:
Therapeutics: The compound can be explored for its therapeutic properties in treating various diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Agriculture: The compound may have applications in the formulation of agrochemicals.
Mechanism of Action
The mechanism by which (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-amino-1-(2-methoxy-5-methylphenyl)ethanol: A racemic mixture of both enantiomers.
2-amino-1-(2-methoxyphenyl)ethanol: A similar compound lacking the methyl group on the phenyl ring.
Uniqueness
Chirality: The (1R)-enantiomer exhibits unique chiral properties that can lead to different biological activities compared to its (1S)-enantiomer.
Functional Groups: The presence of the methoxy and methyl groups on the phenyl ring imparts distinct chemical reactivity and biological interactions.
This comprehensive overview highlights the significance of (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol in various fields, emphasizing its synthetic methods, chemical reactivity, applications, and unique properties
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
PVJJWHPKKFAAEF-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](CN)O |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13289902.png)

